Bienvenue dans la boutique en ligne BenchChem!

D-Arabinose-1,3-13C2

Quantitative Mass Spectrometry Isotope Dilution Metabolomics

Single-site 13C-labeled arabinose tracers often suffer from M+1 interference and lack positional resolution. D-Arabinose-1,3-13C2 solves this by delivering a clean +2 Da mass shift and two independent NMR-active 13C nuclei at the anomeric (C-1) and ring (C-3) positions. • Enables unambiguous selected-ion monitoring in GC/LC-MS, free from natural-abundance 13C overlap. • 13C-13C coupling between C-1 and C-3 permits INADEQUATE and metabolic flux analysis not possible with single or uniform labeling. • Certified 99 atom % 13C enrichment at each labeled site; typically supplied as a white lyophilized powder. For research use only.

Molecular Formula C₃¹³C₂H₁₀O₅
Molecular Weight 152.11
Cat. No. B1157539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose-1,3-13C2
Molecular FormulaC₃¹³C₂H₁₀O₅
Molecular Weight152.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinose-1,3-13C2 Dual 13C Tracer for Metabolic Flux & NMR


D-Arabinose-1,3-13C2 (molecular formula ¹³C₂C₃H₁₀O₅, MW 152.11) is a stable‑isotope‑labeled analog of the naturally occurring aldopentose D‑arabinose, engineered with carbon‑13 enrichment at the C‑1 (aldehyde) and C‑3 hydroxyl‑bearing positions . The compound carries a certified isotopic enrichment of 99 atom % ¹³C at each of the two labeled positions, yielding a net +2 Da mass shift relative to unlabeled D‑arabinose (MW 150.13) . D‑Arabinose itself is a critical component of mycobacterial cell‑wall arabinogalactan and lipoarabinomannan, a substrate for D‑erythroascorbate biosynthesis in yeast and fungi, and a characterized inhibitor of membrane quinoprotein glucose dehydrogenase (Biochem. J. 340, 639, 1999) [1]. The position‑specific dual‑labeling architecture distinguishes this isotopologue from single‑site (e.g., D‑arabinose‑1‑¹³C, CAS 70849‑23‑9; D‑arabinose‑3‑¹³C) and uniformly ¹³C‑enriched variants (e.g., D‑arabinose‑¹³C₅), making it purpose‑built for experiments that require simultaneous tracking of both the anomeric carbon and the internal C‑3 position.

D-Arabinose-1,3-13C2 vs. Unlabeled & Singly-Labeled Tracers


Stable‑isotope‑labeled sugars are not interchangeable commodities. The analytical value of a ¹³C‑labeled tracer resides in the number and location of the heavy‑atom substitutions, which dictate the mass shift, the NMR‑active nuclei available for detection, and the carbon‑carbon coupling patterns observable in 2D NMR experiments [1]. Unlabeled D‑arabinose (MW 150.13) provides no mass differentiation from endogenous pools and is invisible to ¹³C‑NMR at natural abundance (~1.1% ¹³C). Singly‑labeled variants such as D‑arabinose‑1‑¹³C (MW 151.12) or D‑arabinose‑3‑¹³C deliver only a +1 Da shift, which can overlap with natural‑abundance ¹³C isotopologues in complex biological matrices, compromising specificity in GC‑MS or LC‑MS quantification [2]. Uniformly labeled D‑arabinose‑¹³C₅ (MW ~155) provides high sensitivity but erases positional information because all five carbons are enriched, making it impossible to distinguish metabolic fates of individual carbon atoms. D‑Arabinose‑1,3‑¹³C₂ occupies a unique niche: the dual labeling at C‑1 and C‑3 yields a clean +2 Da mass shift for unambiguous selected‑ion monitoring while preserving the positional encoding needed for NMR‑based metabolic flux analysis [3] and for mechanistic studies of epimerization reactions that specifically involve the C‑1–C‑3 carbon‑carbon bond [4].

D-Arabinose-1,3-13C2 Differentiation Evidence


Mass Shift Differentiation in MS Quantification

D‑Arabinose‑1,3‑¹³C₂ produces a molecular ion with m/z +2 relative to unlabeled D‑arabinose (monoisotopic mass: unlabeled 150.0528 Da; 1,3‑¹³C₂ 152.0595 Da), whereas the most common singly‑labeled alternatives (D‑arabinose‑1‑¹³C and D‑arabinose‑3‑¹³C) produce only an m/z +1 shift . In complex biological matrices such as human urine, where endogenous D‑arabinose and natural‑abundance ¹³C isotopologues of co‑eluting pentoses generate background signal at M+1, the +2 Da channel provides superior signal‑to‑noise discrimination [1]. Uniformly labeled D‑arabinose‑¹³C₅ yields a +5 Da shift (MW ~155.13) but at significantly higher procurement cost and with loss of positional information . The +2 Da shift of D‑Arabinose‑1,3‑¹³C₂ thus represents the minimum mass increment sufficient to escape natural‑abundance interference while preserving carbon‑position‑specific information.

Quantitative Mass Spectrometry Isotope Dilution Metabolomics

Simultaneous C-1 and C-3 NMR Detection

The ¹H‑decoupled ¹³C NMR spectrum (150 MHz) of D‑arabinose selectively labeled at C‑1 reveals six enriched signals corresponding to α‑furanose, β‑furanose, α‑pyranose, β‑pyranose, hydrate, and aldehyde forms; D‑arabinose‑1‑¹³C in aqueous solution (M concentration, ²H₂O, 28 °C) displays a hydrate/aldehyde ratio of 6.3–7.8, which is approximately 3‑fold higher than D‑ribose (2.1) [1]. However, single‑site C‑1 labeling provides no information on downstream metabolic rearrangements at internal carbons. D‑Arabinose‑1,3‑¹³C₂ extends this capability by simultaneously enriching C‑3, enabling direct observation of ¹J(C‑1,C‑2), ¹J(C‑2,C‑3), and ²J(C‑1,C‑3) coupling constants in 2D INADEQUATE or HCCH‑TOCSY experiments without relying on natural‑abundance ¹³C at the second site . In epimerization studies catalyzed by Sn‑Beta zeolite, the C‑1–C‑3 bond is directly involved in the carbon‑shift mechanism; a C‑1/C‑3 dual label enables direct detection of the C‑1–C‑3 bond formation product, which is invisible to C‑1‑only or C‑3‑only labeled substrates [2].

NMR Spectroscopy Conformational Analysis Anomeric Equilibria

Metabolic Flux Analysis of Pentose Phosphate Pathway

In the recently elucidated eukaryotic pathway from D‑glucose to D‑arabinose via the pentose phosphate pathway (PPP), positionally labeled [¹³C]‑D‑glucose and [¹³C]‑D‑ribose precursors were used with GC‑MS to track carbon atom rearrangements; the data implicated both the oxidative and non‑oxidative arms of the PPP in D‑arabinose biosynthesis [1]. D‑Arabinose‑1,3‑¹³C₂ is specifically designed to probe the non‑oxidative branch of the PPP where transaldolase and transketolase reactions rearrange carbon skeletons: the C‑1 aldehyde carbon and the C‑3 hydroxyl carbon follow divergent metabolic fates depending on whether the ribulose‑5‑phosphate epimerase or isomerase route is taken . In contrast, D‑arabinose‑1‑¹³C can only report on the fate of the aldehyde carbon; D‑arabinose‑3‑¹³C only reports on C‑3; and uniformly labeled D‑arabinose‑¹³C₅ produces a complex isotopomer distribution that requires computationally intensive modeling to deconvolve and loses the ability to distinguish between alternative pathways that produce the same metabolite connectivity but different positional labeling . The 1,3‑¹³C₂ pattern thus provides a balanced information density: sufficient to resolve flux through competing PPP branches without the data complexity of uniform labeling.

Metabolic Flux Analysis Pentose Phosphate Pathway Stable Isotope Tracing

Glucose Dehydrogenase Inhibition Studies

D‑Arabinose is a characterized inhibitor of the membrane quinoprotein glucose dehydrogenase (GDH) from Escherichia coli, with inhibitory activity documented in enzyme kinetic assays [1]. When D‑Arabinose‑1,3‑¹³C₂ is used as the labeled inhibitor, the ¹³C enrichment at C‑1 (the reactive aldehyde) and C‑3 enables NMR‑based binding studies to determine whether the inhibitor interacts with the enzyme active site in its acyclic aldehyde form or as a cyclic hemiacetal [2]. The 1998 aldopentose NMR study demonstrated that D‑arabinose in aqueous solution exists as a mixture of six forms (α‑furanose 2.1%, β‑furanose 2.8%, α‑pyranose 31.1%, β‑pyranose 59.3%, hydrate 0.083%, aldehyde 0.009%), with the aldehyde form being the least abundant [3]. The dual ¹³C enrichment at C‑1 and C‑3 permits simultaneous monitoring of the chemical shift perturbations at both positions upon enzyme binding, providing evidence for which cyclic or acyclic form is the actual inhibitory species — information inaccessible using unlabeled D‑arabinose or single‑site labeled variants.

Enzyme Kinetics Glucose Dehydrogenase Mechanistic Enzymology

Cell-Wall Arabinogalactan Biosynthesis Tracing

In Mycobacterium smegmatis, D‑arabinose is a major sugar of the cell‑wall arabinogalactan and lipoarabinomannan. Early work by Woodard and colleagues used [¹⁴C]‑glucose and [¹³C]‑glucose feeding to determine the biosynthetic origin of arabinose carbons, finding that C‑1 and C‑2 of arabinose derive from C‑1 and C‑2 of fructose‑6‑phosphate, while C‑3, C‑4, and C‑5 originate from glyceraldehyde‑3‑phosphate [1]. ¹⁴C‑labeling, however, provides only bulk radioactivity without positional resolution, and requires autoradiography or scintillation counting with attendant safety and waste concerns. D‑Arabinose‑1,3‑¹³C₂ is specifically suited to probe the epimerization step proposed to convert polyprenylphosphate‑ribose to polyprenylphosphate‑arabinose, because this reaction inverts the configuration specifically at C‑2 while C‑1 and C‑3 retain their connectivity; the dual label at C‑1 and C‑3 acts as an internal positional reference that is not altered by the epimerization [1]. Neither ¹⁴C‑labeled arabinose nor unlabeled arabinose can provide this positional NMR readout in the polymeric product.

Mycobacteriology Cell Wall Biosynthesis Arabinogalactan

D-Arabinose-1,3-13C2 Application Scenarios


Metabolic Flux Analysis in Non-Oxidative PPP

D‑Arabinose‑1,3‑¹³C₂ is the tracer of choice when the experimental objective is to quantify flux partitioning between the transaldolase and transketolase branches of the non‑oxidative PPP, or to discriminate between the ribulose‑5‑phosphate epimerase and isomerase routes, as demonstrated in the 2024 elucidation of the eukaryotic D‑glucose‑to‑D‑arabinose pathway [1]. The ¹³C‑¹³C coupling between C‑1 and C‑3, preserved in downstream metabolites, provides a unique isotopologue signature that is not generated by D‑arabinose‑1‑¹³C or D‑arabinose‑3‑¹³C alone .

NMR Studies of Aldose-Processing Enzymes

For enzymes that act on D‑arabinose or related aldopentoses, D‑Arabinose‑1,3‑¹³C₂ provides two independent NMR reporter nuclei that enable chemical shift perturbation mapping and line‑shape analysis upon ligand binding [1]. The C‑1 reporter monitors changes at the anomeric center, while the C‑3 reporter senses conformational changes in the sugar ring. This dual‑reporter capability exceeds that of D‑arabinose‑1‑¹³C and is essential for distinguishing whether the enzyme binds the α‑pyranose, β‑pyranose, or acyclic form .

D-Arabinose Quantification in Biological Matrices

When D‑arabinose must be quantified as a tuberculosis biomarker surrogate in human urine or other clinical samples, D‑Arabinose‑1,3‑¹³C₂ serves as a high‑fidelity internal standard with a +2 Da mass shift that avoids the natural‑abundance ¹³C interference (primarily from co‑eluting hexoses and pentoses at M+1) that can compromise quantification accuracy when using singly‑labeled internal standards [1]. The clinically validated GC‑MS protocol for urinary LAM detection reported a quantification range of ~10–40 ng/mL LAM‑equivalent D‑arabinose .

Zeolite-Catalyzed Epimerization Mechanism

In heterogeneous catalysis research, Sn‑Beta zeolite‑promoted epimerization of aldoses proceeds via a carbon‑shift mechanism wherein C‑1 forms a new C‑C bond with C‑3 while C‑2 migrates to the C‑1 position [1]. D‑Arabinose‑1,3‑¹³C₂ is the uniquely informative substrate for studying this transformation by 2D ¹³C‑¹³C correlation NMR (INADEQUATE), because the product of the carbon‑shift reaction retains both ¹³C labels in a new connectivity pattern that is directly observable as a cross‑peak between the formerly non‑bonded C‑1 and C‑3 positions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Arabinose-1,3-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.